2,2-Dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Anguidine can be synthesized through various methods, including the stereoselective synthesis of its building blocks. One approach involves the use of macrocyclic trichothecenes as starting materials . The synthesis process often requires careful chromatographic separations and the use of specific enzymes like pig liver esterase and α-chymotrypsin for the preparation of chiral synthons .
Industrial Production Methods: Industrial production of anguidine typically involves large-scale fermentation of Fusarium sambucinum cultures. The fermentation process is followed by extensive chromatographic separation to isolate anguidine and its minor metabolites .
Chemical Reactions Analysis
Types of Reactions: Anguidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving anguidine include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from these reactions include various analogues of anguidine, which are studied for their enhanced antitumor and cytotoxic properties .
Scientific Research Applications
Anguidine has a wide range of scientific research applications:
Mechanism of Action
Anguidine exerts its effects primarily by inhibiting protein synthesis. It induces a reversible cell cycle arrest in exponentially growing cells, affecting various phases of the mitotic cycle . The compound targets ribosomes, leading to the degradation of polyribosomes and blocking the initiation of protein synthesis . This mechanism is crucial for its cytotoxic and antitumor activities .
Comparison with Similar Compounds
- T-2 toxin
- HT-2 toxin
- Verrucarol
- Trichodermin
Anguidine’s distinct properties and versatile applications make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
117109-18-9 |
---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2,2-dimethyl-3-(3-methyl-1,2-oxazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C9H16N2O/c1-7-4-8(12-11-7)5-9(2,3)6-10/h4H,5-6,10H2,1-3H3 |
InChI Key |
PPARBKNRFBMSET-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)CC(C)(C)CN |
Canonical SMILES |
CC1=NOC(=C1)CC(C)(C)CN |
Synonyms |
5-Isoxazolepropanamine,-bta-,-bta-,3-trimethyl-(9CI) |
Origin of Product |
United States |
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